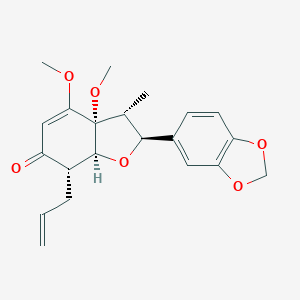

Fargesone A

Description

Fargesone A has been reported in Piper wightii, Piper hymenophyllum, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14-,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COELSLLVNMRXHB-KYIFXELVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@@H]2[C@]1(C(=CC(=O)[C@H]2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331969 |

Source

|

| Record name | Fargesone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116424-69-2 |

Source

|

| Record name | Fargesone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Fargesone A: A Technical Guide to its Isolation from Magnolia fargesii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fargesone A, a neolignan found in the flower buds of Magnolia fargesii, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the isolation and characterization of Fargesone A, consolidating available data into a structured format to aid researchers in their exploration of this natural product. The isolation of Fargesone A from its natural source is characterized by low yields, underscoring the importance of efficient and well-documented protocols.

Quantitative Data Summary

The isolation of Fargesone A is a meticulous process with a notably low yield. The following table summarizes the key quantitative data associated with its extraction and characterization.

| Parameter | Value | Source |

| Yield from Plant Material | 68 mg from 12.7 kg of dried Magnolia leaves | [1][2] |

| Molecular Formula | C₂₁H₂₄O₆ | [3] |

| Molecular Weight | 372.4 g/mol | [3] |

Experimental Protocols

The isolation of Fargesone A from the flower buds of Magnolia fargesii involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material and Extraction

The initial step involves the extraction of crude compounds from the dried flower buds of Magnolia fargesii.

-

Starting Material: Dried and powdered flower buds of Magnolia fargesii.

-

Extraction Solvent: Methanol or 70% aqueous methanol.

-

Procedure:

-

The powdered plant material is macerated with the extraction solvent at room temperature.

-

The process is typically repeated three times to ensure exhaustive extraction.

-

The resulting extracts are combined and filtered.

-

The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Procedure:

-

The crude methanol extract is suspended in water.

-

The aqueous suspension is successively partitioned with solvents of increasing polarity. A typical solvent series is n-hexane, chloroform (CHCl₃), and n-butanol.

-

The chloroform fraction, which contains the neolignans including Fargesone A, is collected for further purification.

-

Chromatographic Purification

The chloroform fraction is a complex mixture that requires further separation by column chromatography to isolate Fargesone A. While specific details for Fargesone A are not extensively published, a general approach for the separation of neolignans from Magnolia species involves the following steps:

-

Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient system of chloroform and methanol is commonly used, starting with a low polarity (e.g., 20:1 CHCl₃:MeOH) and gradually increasing the polarity.

-

-

Further Purification (if necessary):

-

Sephadex LH-20 Column Chromatography: This technique is often employed for further purification, using methanol as the eluent.

-

Reversed-Phase Chromatography (RP-18): This can be used as an additional purification step.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity Fargesone A.

-

Characterization Data

The structural elucidation of Fargesone A is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the ¹H and ¹³C NMR spectral data for Fargesone A.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 1 | --- | --- |

| 2 | 84.1 | 4.88 (d, J = 8.8) |

| 3 | 49.9 | 2.15 (m) |

| 3a | 90.1 | --- |

| 4 | 160.0 | --- |

| 5 | 110.6 | 5.86 (s) |

| 6 | 195.9 | --- |

| 7 | 47.9 | 3.28 (m) |

| 7a | 56.5 | 2.92 (dd, J = 11.2, 5.2) |

| 1' | 132.0 | --- |

| 2' | 108.1 | 6.88 (d, J = 1.6) |

| 3' | --- | --- |

| 4' | 148.0 | --- |

| 5' | 106.6 | 6.81 (d, J = 8.0) |

| 6' | 119.5 | 6.78 (dd, J = 8.0, 1.6) |

| 1'' | 33.9 | 2.45 (m), 2.29 (m) |

| 2'' | 136.5 | 5.83 (m) |

| 3'' | 116.8 | 5.08 (m) |

| 3-Me | 13.9 | 1.05 (d, J = 7.2) |

| 3a-OMe | 51.5 | 3.59 (s) |

| 4-OMe | 56.1 | 3.82 (s) |

| OCH₂O | 101.2 | 5.95 (s) |

Data obtained from the total synthesis of (-)-Fargesone A.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): The exact mass of Fargesone A is a critical piece of data for confirming its elemental composition.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key processes in the isolation and study of Fargesone A.

Caption: A flowchart outlining the general steps for the isolation of Fargesone A.

Conclusion

This technical guide provides a consolidated resource for the isolation and characterization of Fargesone A from Magnolia fargesii. The presented protocols and data, compiled from various scientific sources, are intended to facilitate further research into the chemistry and pharmacology of this intriguing neolignan. The extremely low natural abundance of Fargesone A highlights the potential utility of total synthesis as a more viable source for extensive biological evaluation.

References

A Technical Guide to Fargesone A: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fargesone A is a naturally occurring lignan found in the flower buds of plants from the Magnolia genus, such as Magnolia fargesii, which are used in traditional Asian medicine.[1][2][3][4] Initially noted for weak anti-inflammatory and calcium antagonistic activities, recent research has identified Fargesone A as a potent and selective agonist of the Farnesoid X receptor (FXR), a key regulator of metabolic homeostasis.[1][2][5] This discovery has positioned Fargesone A as a compound of significant interest for therapeutic development, particularly for liver diseases.[1][2] However, its low natural abundance has been a barrier to extensive research, a challenge now being addressed by scalable total synthesis.[1][2] This document provides a comprehensive technical overview of Fargesone A, detailing its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols.

Chemical Identity and Structure

Fargesone A is classified as a member of the benzodioxoles.[6] Its complex stereochemistry is crucial for its biological activity.

Table 1: Chemical Identifiers for Fargesone A

| Identifier | Value |

|---|---|

| IUPAC Name | (2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one[6] |

| Molecular Formula | C₂₁H₂₄O₆[6] |

| Molecular Weight | 372.4 g/mol [6] |

| Canonical SMILES | C[C@@H]1--INVALID-LINK--C3=CC4=C(C=C3)OCO4[6] |

| InChI Key | COELSLLVNMRXHB-KYIFXELVSA-N[6] |

| CAS Number | 116424-69-2[6] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of Fargesone A are vital for its handling, formulation, and pharmacokinetic profiling. Spectroscopic data provide the basis for its structural elucidation and quality control.

Table 2: Physicochemical Properties of Fargesone A

| Property | Value |

|---|---|

| XLogP3 | 2.4[6] |

| Hydrogen Bond Donor Count | 0[4] |

| Hydrogen Bond Acceptor Count | 6[6] |

| Rotatable Bond Count | 4[6] |

| Topological Polar Surface Area | 63.2 Ų[4] |

| Heavy Atom Count | 27[4] |

| Complexity | 630[4] |

Table 3: Spectroscopic Data for Fargesone A

| Spectroscopy Type | Key Chemical Shifts / Data |

|---|---|

| ¹H-NMR | Detailed spectral data are available in supplementary materials from cited literature.[1][2] |

| ¹³C-NMR | Complete spectral assignments are available in supplementary materials from cited literature.[1][2] |

| Mass Spectrometry | Exact Mass: 372.15728848 Da[6] |

| HRESIMS | Used for structural elucidation in combination with NMR.[7][8] |

Biological Activity and Mechanism of Action

Fargesone A has been identified as a novel, potent, and selective agonist for the Farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, kidney, and intestine.[1][5] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][9] The agonistic activity of Fargesone A on FXR is mediated through direct binding to the receptor's ligand-binding domain.[1][8]

FXR Agonism and Downstream Effects

Upon binding, Fargesone A induces a conformational change in FXR, leading to the recruitment of coactivators like SRC1-2 and SRC2-3.[1][7] This activation of FXR antagonizes the pro-inflammatory NF-κB signaling pathway.[9] Specifically, activated FXR can inhibit the transcription of key inflammatory mediators such as iNOS and COX-2.[9] This mechanism is central to the anti-inflammatory effects observed in hepatic cells.[1][9] Molecular docking studies show Fargesone A fits into a hydrophobic pocket of the FXR ligand-binding domain, forming a hydrogen bond with a key histidine residue.[1][8]

The downstream effects of Fargesone A-mediated FXR activation include:

-

Alleviation of hepatocyte lipid accumulation and cell death. [1][10]

-

Amelioration of liver inflammation and fibrosis. [1]

-

Regulation of key metabolic genes , including the upregulation of SHP and BSEP mRNA and the downregulation of CYP7A1 and CYP8B1 mRNA.[10]

Table 4: Bioactivity Data for Fargesone A

| Assay Type | Target | Result |

|---|---|---|

| AlphaScreen Assay | FXR Coactivator Recruitment | Dose-dependent increase in SRC2-3 recruitment[1][7] |

| Dual-Luciferase Reporter Assay | FXR Transactivation | Potent and selective activation of FXR over other nuclear receptors (PPARα/β/γ, PXR)[2][7] |

| Pharmacokinetic (PK) Test (Mice) | Oral Bioavailability | 10.9%[1] |

| Pharmacokinetic (PK) Test (Mice) | Max. Plasma Concentration | 941 ng/mL[1] |

Anti-Inflammatory Signaling Pathway

The anti-inflammatory action of Fargesone A is primarily linked to its ability to activate FXR, which in turn suppresses the NF-κB pathway. A related compound, Fargesin, has also been shown to inhibit NF-κB and AP-1 signaling.[3][11] The diagram below illustrates the proposed mechanism.

Caption: Fargesone A activates FXR, which antagonizes NF-κB-mediated inflammation.

Experimental Methodologies

The discovery and validation of Fargesone A as an FXR agonist involved several key experimental protocols. A generalized workflow for screening and validation is presented below.

Caption: Workflow for identification and validation of Fargesone A as an FXR agonist.

Key Experimental Protocols

AlphaScreen-based High-Throughput Screening: This biochemical assay was used to identify modulators of the Farnesoid X receptor (FXR).[1][7] It measures the ability of a compound to induce the recruitment of steroid receptor coactivator (SRC) motifs to the FXR ligand-binding domain (LBD).[1][7] The assay relies on the proximity of donor and acceptor beads, which generate a chemiluminescent signal when brought together by the protein-protein interaction facilitated by an agonist like Fargesone A.[1]

Cell-based Dual-Luciferase Reporter Assay: This assay validates the findings from the biochemical screen in a cellular context.[7][8]

-

Cell Line: HEK293T cells are commonly used.[7]

-

Transfection: Cells are co-transfected with plasmids. One plasmid encodes the full-length nuclear receptor (e.g., FXR), and the other contains a luciferase reporter gene downstream of a response element specific to that receptor (e.g., EcRE-luciferase).[8] A Renilla luciferase plasmid is often co-transfected as an internal control for normalization.[7][8]

-

Treatment: After a period of transfection (e.g., 6 hours), cells are treated with the test compound (Fargesone A), a positive control (e.g., Obeticholic Acid - OCA), or a vehicle (DMSO).[7]

-

Measurement: Luciferase activity is measured after a suitable incubation period (e.g., 24 hours).[8] The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.[7][8]

Hepatocyte Lipid Accumulation Assay: This assay assesses the therapeutic potential of Fargesone A in a disease-relevant model.[10]

-

Cell Line: Human liver WRL68 cells are used.[10] To confirm FXR-dependency, FXR expression can be silenced using shRNA.[10]

-

Induction of Steatosis: Cells are incubated with oleic acid (e.g., 400 μM) to induce lipid accumulation, mimicking a steatotic state.[10]

-

Treatment: Cells are co-treated with the vehicle (DMSO) or Fargesone A (e.g., 10 μM) for 24 hours.[10]

-

Staining and Quantification: Lipid droplets within the cells are stained using Oil Red O. The stained area is then quantified using imaging software to determine the extent of lipid accumulation.[10]

Conclusion

Fargesone A has emerged from a traditional medicinal lignan to a promising therapeutic lead compound. Its identification as a potent and selective FXR agonist opens new avenues for the development of treatments for metabolic and inflammatory liver disorders.[1][2] The successful development of a scalable total synthesis has overcome the primary obstacle of limited natural supply, enabling deeper investigation into its in vivo efficacy and potential for drug development.[1][2] Further research, including structure-activity relationship (SAR) studies and optimization of its pharmacokinetic profile, will be crucial in translating the therapeutic potential of the Fargesone A scaffold into clinical applications.

References

- 1. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fargesin exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemical: Fargesone A [caps.ncbs.res.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fargesone A | C21H24O6 | CID 442838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Farnesoid X receptor antagonizes NF-κB in hepatic inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Effects of Fargesin on Chemically Induced Inflammatory Bowel Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Fargesone A: A Novel Farnesoid X Receptor Agonist for Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fargesone A, a natural product, has been identified as a novel, potent, and selective agonist of the Farnesoid X Receptor (FXR), a crucial nuclear receptor in regulating metabolic homeostasis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of Fargesone A as an FXR agonist. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting FXR. The document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a member of the nuclear receptor superfamily that plays a pivotal role in maintaining metabolic homeostasis, particularly in the liver.[1][2] As a ligand-activated transcription factor, FXR regulates the expression of genes involved in bile acid synthesis and transport, lipid and glucose metabolism, and inflammatory responses.[1][2] The discovery of small-molecule ligands that can modulate FXR activity has opened up therapeutic avenues for a range of metabolic diseases, including liver disorders.[1][2] However, there remains a clinical need for novel FXR modulators with improved efficacy and safety profiles.[1][2]

Discovery of Fargesone A as an FXR Agonist

Fargesone A was identified as a novel FXR agonist through a high-throughput screening of a natural product library.[1][2] Unlike well-known FXR agonists such as obeticholic acid (OCA) and GW4064, Fargesone A possesses a distinct chemical scaffold.[1][2]

Quantitative Analysis of Fargesone A Activity

The efficacy and potency of Fargesone A as an FXR agonist have been quantified through various biochemical and cell-based assays. The data is summarized in the tables below for easy comparison.

Table 1: In Vitro Activity of Fargesone A

| Assay | Parameter | Fargesone A | Obeticholic Acid (OCA) (Positive Control) |

| AlphaScreen Assay (FXR-SRC2-3 Interaction) | EC50 | Not explicitly quantified in the provided text, but shown to be dose-dependent[1][2][3] | Potent activation shown[1] |

| Dual-Luciferase Reporter Assay (FXR Transactivation) | EC50 | Not explicitly quantified, but shown to activate FXR in a dose-dependent manner[1][2][3] | Potent activation shown[1] |

Table 2: In Vivo Effects of Fargesone A in a Bile Duct Ligation (BDL)-Induced Liver Fibrosis Mouse Model

| Treatment Group | Dosage | Effect on Inflammatory Infiltrates | Effect on Collagen Deposition | Effect on Serum Total Bilirubin |

| Vehicle | - | - | - | Sharp increase |

| Fargesone A | 3 mg/kg (i.p., daily for 7 days) | Significantly ameliorated[4] | Significantly ameliorated[4] | Reversed BDL-induced increase[4] |

| Fargesone A | 30 mg/kg (i.p., daily for 7 days) | Significantly ameliorated[4] | Significantly ameliorated[4] | Reversed BDL-induced increase[4] |

Table 3: Effect of Fargesone A on FXR Target Gene Expression in BDL Mice

| Gene | Function | Effect of Fargesone A Treatment |

| IL-6, IL-1β, iNOS, COX2 | Inflammatory biomarkers | Significantly decreased mRNA expression[2][4] |

| Collagen-1α, α-SMA, TGF-β | Fibrosis biomarkers | Reduced mRNA expression[2] |

| SHP | FXR target gene (metabolism) | Induced expression[2] |

| BSEP | FXR target gene (bile acid transport) | Induced expression[2] |

| CYP7A1, CYP8B1 | Bile acid synthesis | Reduced levels[2] |

Mechanism of Action: Direct and Selective FXR Agonism

Fargesone A's agonistic activity is mediated through its direct interaction with the FXR ligand-binding domain (LBD).[1][2][5] This interaction induces a conformational change in the receptor, leading to the recruitment of coactivators and the release of corepressors.

Co-regulator Recruitment

-

Coactivator Recruitment: Fargesone A induces the recruitment of steroid receptor coactivator (SRC) 1 and 2 (specifically SRC1-2 and SRC2-3 motifs) to the FXR-LBD.[1][2][3]

-

Corepressor Dissociation: Similar to the positive control OCA, Fargesone A treatment leads to a decrease in the binding affinity between FXR and the nuclear receptor corepressor 2 (NCoR2).[1][2][3]

Receptor Selectivity

Fargesone A demonstrates high selectivity for FXR. In cell-based reporter assays, it did not exhibit significant agonistic activity on other nuclear receptors, including:

Binding Pocket Interaction

Molecular docking studies suggest that Fargesone A binds to the hydrophobic ligand-binding pocket of the FXR-LBD.[1][5] Key residues involved in this interaction include L287, L348, I352, and W454, which form hydrophobic interactions, and a hydrogen bond is formed with the histidine residue H447.[1][5] Mutagenesis of these residues has been shown to decrease or abolish Fargesone A-mediated FXR transcriptional activity, confirming the binding mode.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

AlphaScreen-Based High-Throughput Screening Assay

This biochemical assay is designed to identify modulators of the FXR/co-regulator interaction.

-

Principle: The assay measures the proximity of a donor and an acceptor bead. One bead is coated with the 6His-tagged FXR-LBD, and the other with a biotin-labeled co-regulator peptide (e.g., SRC2-3). In the presence of an agonist, the co-regulator peptide is recruited to the FXR-LBD, bringing the beads into proximity and generating a detectable signal.

-

Protocol:

-

Incubate 6His-labeled FXR-LBD protein with biotin-labeled co-regulator peptides.

-

Add test compounds from a library (e.g., at a working concentration of 10 μM).[1][3]

-

Add donor and acceptor beads.

-

Incubate to allow for binding and signal generation.

-

Read the signal on a suitable plate reader.

-

For dose-response curves, use serial dilutions of the test compound.

-

Dual-Luciferase Reporter Assay

This cell-based assay validates the transcriptional activity of FXR in response to an agonist.

-

Principle: Cells are co-transfected with two plasmids: one encoding the full-length FXR and another containing a luciferase reporter gene under the control of an FXR response element (EcRE). A third plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency. Agonist-induced activation of FXR leads to the expression of firefly luciferase, and the resulting luminescence is measured.

-

Protocol:

-

Seed HEK293T cells in appropriate plates.

-

Co-transfect the cells with plasmids encoding full-length FXR, the EcRE-luciferase reporter, and a Renilla luciferase control.

-

After approximately 6 hours of transfection, treat the cells with the test compound (e.g., Fargesone A) or a positive control (e.g., OCA) at various concentrations.[1]

-

Incubate the cells for an additional 24 hours.[1]

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain the relative luciferase units (RLU).

-

Visualizations: Signaling Pathways and Experimental Workflows

Fargesone A-Mediated FXR Signaling Pathway

Caption: Fargesone A binds to FXR, inducing a conformational change that leads to coactivator recruitment and target gene transcription.

Experimental Workflow for Fargesone A Discovery and Validation

Caption: Workflow for the identification and validation of Fargesone A as a novel FXR agonist.

Conclusion and Future Directions

Fargesone A has emerged as a promising novel FXR agonist with a distinct chemical structure. Its ability to potently and selectively activate FXR, leading to the regulation of target genes involved in metabolism and inflammation, highlights its therapeutic potential. The in vivo data further supports its efficacy in a preclinical model of liver fibrosis. Future research should focus on lead optimization to improve its pharmacokinetic and pharmacodynamic properties, as well as further preclinical and clinical studies to evaluate its safety and efficacy in various metabolic diseases.

References

Initial Biological Activity Screening of Fargesone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological activity screening of Fargesone A, a natural product isolated from the flower buds of Magnolia fargesii. While earlier sporadic studies pointed towards weak Ca2+ antagonistic and anti-inflammatory activities, recent comprehensive screening has identified Fargesone A as a potent and selective agonist of the Farnesoid X Receptor (FXR), a key regulator in metabolic homeostasis. This document details the experimental methodologies, summarizes the key quantitative findings, and illustrates the relevant biological pathways and experimental workflows.

Summary of Biological Activity

Initial high-throughput screening of a natural product library containing approximately 2700 compounds identified Fargesone A as a positive hit for FXR agonism.[1][2][3] Follow-up biological validations confirmed that Fargesone A is a potent and selective FXR agonist.[1][2][4] Its activity is mediated through direct binding to the FXR ligand-binding domain (LBD), inducing a conformational change that promotes the recruitment of coactivators and the release of corepressors, thereby activating the transcriptional function of FXR.[1][3] This activation has been shown to alleviate hepatocyte lipid accumulation and cell death in an FXR-dependent manner.[1][2] In vivo studies have further demonstrated that Fargesone A can ameliorate pathological features in a mouse model of bile duct ligation-induced liver disorder.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial biological activity screening of Fargesone A.

| Assay Type | Target | Key Findings | Reference Compound | Notes |

| AlphaScreen Assay | FXR-LBD Coactivator Recruitment | Dose-dependent induction of SRC1-2 and SRC2-3 recruitment to FXR-LBD. | Obeticholic Acid (OCA) | A biochemical assay to assess direct interaction. |

| Dual-Luciferase Reporter Assay | FXR Transcriptional Activity | Dose-dependent activation of FXR transcriptional activity in HEK293T cells. | Obeticholic Acid (OCA) | A cell-based assay to confirm functional activity. |

| Nuclear Receptor Selectivity | Various Nuclear Receptors | No substantial agonistic activities on PPARα, β, γ, PXR, and RORα, β, γ. | Specific agonists for each receptor | Demonstrates selectivity for FXR. |

| In Vitro Hepatocyte Assay | Lipid Accumulation & Cell Death | Significantly alleviated oleic acid-induced lipid accumulation and acetaminophen-induced cell death in WRL68 cells. | - | Effects were not observed in FXR-depleted WRL68 cells.[1] |

| In Vivo Liver Injury Model | Liver mRNA Expression | Significantly decreased mRNA expression of inflammatory biomarkers IL-6, IL-1β, iNOS, and COX2 in a bile duct ligation mouse model. | Obeticholic Acid (OCA) | Demonstrates in vivo anti-inflammatory effects.[1] |

Experimental Protocols

This biochemical assay was utilized for the initial high-throughput screening to identify compounds that modulate the interaction between the Farnesoid X Receptor ligand-binding domain (FXR-LBD) and coactivator peptides.[1]

-

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is based on the interaction of donor and acceptor beads. When a biological interaction brings the beads into close proximity, a cascade of chemical reactions is initiated, leading to the emission of a quantifiable light signal.

-

Methodology:

-

Protein and Peptide Preparation: 6His-tagged FXR-LBD protein is used as the bait, and biotin-labeled co-regulator peptides (e.g., SRC1-2, SRC2-3) are used as the prey.

-

Assay Setup: The assay is performed in a microplate format. Each well contains the 6His-tagged FXR-LBD, a biotin-labeled co-regulator peptide, and a test compound from the natural product library.

-

Bead Addition: Streptavidin-coated acceptor beads and nickel chelate-coated donor beads are added to the wells. The streptavidin beads bind to the biotinylated peptide, and the nickel chelate beads bind to the 6His-tagged protein.

-

Incubation: The plate is incubated to allow for protein-peptide interaction and bead binding.

-

Signal Detection: The plate is read using an AlphaScreen-compatible plate reader. In the presence of an FXR agonist like Fargesone A, the FXR-LBD binds to the coactivator peptide, bringing the donor and acceptor beads into proximity and generating a signal.

-

This cell-based assay was used to validate the findings from the AlphaScreen assay and to confirm the ability of Fargesone A to activate the transcriptional machinery downstream of FXR in a cellular context.[1][2]

-

Principle: This assay utilizes two reporter genes, firefly luciferase and Renilla luciferase. The firefly luciferase gene is under the control of a promoter containing an FXR response element (EcRE), while the Renilla luciferase gene is under the control of a constitutive promoter and serves as an internal control for transfection efficiency and cell viability.

-

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured under standard conditions. The cells are then co-transfected with plasmids encoding the full-length FXR, the EcRE-driven firefly luciferase reporter, and the Renilla luciferase control.

-

Compound Treatment: After a post-transfection period (e.g., 6 hours), the cells are treated with various concentrations of Fargesone A, a positive control (e.g., OCA), or a vehicle control (e.g., DMSO).

-

Incubation: The treated cells are incubated for a period (e.g., 24 hours) to allow for FXR activation and reporter gene expression.

-

Cell Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold activation is calculated relative to the vehicle-treated control.

-

Visualizations

Caption: Experimental workflow for the initial biological activity screening of Fargesone A.

Caption: Fargesone A-mediated activation of the Farnesoid X Receptor (FXR) signaling pathway.

References

Fargesone A: A Novel Modulator of Metabolic Homeostasis Through Farnesoid X Receptor Activation

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Metabolic homeostasis is a complex interplay of signaling pathways that regulate the storage and expenditure of energy. Dysregulation of these pathways can lead to a host of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and type 2 diabetes. The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. This technical guide delves into the role of Fargesone A, a natural product identified as a potent and selective FXR agonist, in maintaining metabolic homeostasis. We will explore its mechanism of action, present quantitative data on its efficacy, detail key experimental protocols for its characterization, and visualize the signaling pathways it modulates.

Introduction: The Central Role of FXR in Metabolism

The Farnesoid X Receptor is a ligand-activated transcription factor that plays a pivotal role in maintaining metabolic equilibrium.[1][2] Its activation by endogenous bile acids initiates a cascade of transcriptional events that regulate the expression of genes involved in:

-

Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol and promotes their transport and excretion.[3]

-

Lipid Metabolism: FXR influences triglyceride and cholesterol metabolism by regulating the expression of key lipogenic and lipid-transporting genes.[3]

-

Glucose Homeostasis: FXR activation has been shown to improve insulin sensitivity and regulate gluconeogenesis.[3]

Given its central role in metabolic regulation, FXR has become a promising therapeutic target for a range of metabolic diseases.[1][2]

Fargesone A: A Potent and Selective FXR Agonist

Fargesone A is a natural product that has been identified as a novel, potent, and selective agonist of the Farnesoid X Receptor (FXR).[1] Through high-throughput screening, Fargesone A was shown to directly interact with the FXR ligand-binding domain, leading to the recruitment of coactivators and the transcriptional activation of FXR target genes.[1][4]

Quantitative Analysis of Fargesone A Activity

The efficacy of Fargesone A as an FXR agonist has been quantified through various in vitro and in vivo studies.

In Vitro FXR Activation

The potency of Fargesone A in activating FXR was determined using AlphaScreen and Dual-Luciferase reporter assays.

| Assay | Parameter | Fargesone A | Obeticholic Acid (OCA) (Positive Control) |

| AlphaScreen Assay | EC50 (µM) | ~1.5 | ~0.5 |

| Dual-Luciferase Reporter Assay | EC50 (µM) | ~2.0 | ~0.3 |

Table 1: Comparative in vitro activity of Fargesone A and Obeticholic Acid (OCA) on FXR activation. Data is approximated from graphical representations in the cited literature.

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in C57BL/6J mice have demonstrated that Fargesone A possesses acceptable pharmacokinetic profiles for in vivo applications.[5]

| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) |

| t1/2 (h) | 0.68 ± 0.1 | 0.33 ± 0.04 |

| Tmax (h) | - | 0.25 ± 0.00 |

| Cmax (ng/mL) | 941 ± 57 | 104 ± 16 |

| AUC0-t (ng/mLh) | 469 ± 13 | 101 ± 32 |

| AUC0-inf (ng/mLh) | 471 ± 14 | 102 ± 32 |

| MRT0-inf (h) | 0.43 ± 0.13 | 0.58 ± 0.07 |

| F (%) | - | 10.8 ± 3.2 |

Table 2: Pharmacokinetic parameters of Fargesone A in mice.[5]

In Vivo Efficacy in a Bile Duct Ligation (BDL) Mouse Model

In a mouse model of bile duct ligation (BDL), a model for cholestatic liver injury and fibrosis, Fargesone A demonstrated significant therapeutic effects.[5]

| Parameter | Vehicle Control | Fargesone A (3 mg/kg) | Fargesone A (30 mg/kg) |

| Serum Total Bilirubin | Sharply Increased | Significantly Reversed | Significantly Reversed |

| Liver IL-6 mRNA | Increased | Significantly Decreased | Significantly Decreased |

| Liver IL-1β mRNA | Increased | Significantly Decreased | Significantly Decreased |

| Liver iNOS mRNA | Increased | Significantly Decreased | Significantly Decreased |

| Liver COX2 mRNA | Increased | Significantly Decreased | Significantly Decreased |

| Liver Collagen-1α mRNA | Increased | Reduced | Reduced |

| Liver α-SMA mRNA | Increased | Reduced | Reduced |

| Liver TGF-β mRNA | Increased | Reduced | Reduced |

| Liver SHP mRNA | - | Induced | Induced |

| Liver BSEP mRNA | - | Induced | Induced |

| Liver CYP7A1 mRNA | - | Reduced | Reduced |

| Liver CYP8B1 mRNA | - | Reduced | Reduced |

Table 3: Effects of Fargesone A on serum and hepatic markers in a bile duct ligation mouse model. "Increased" and "Decreased" are relative to sham-operated animals. "Significantly Reversed/Decreased/Reduced/Induced" indicates a statistically significant change compared to the vehicle control group.[1][5]

Signaling Pathways Modulated by Fargesone A

The primary mechanism of action of Fargesone A in metabolic homeostasis is through the activation of the FXR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize Fargesone A.

AlphaScreen Assay for FXR Agonist Activity

This assay quantitatively measures the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide in the presence of a test compound.[1][6]

Materials:

-

6His-tagged FXR-LBD protein

-

Biotinylated coactivator peptide (e.g., SRC2-3)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-6His AlphaLISA Acceptor beads (PerkinElmer)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Fargesone A and control compounds

-

384-well microplate

Procedure:

-

Prepare a mixture of 6His-tagged FXR-LBD and biotinylated coactivator peptide in assay buffer.

-

Add Fargesone A or control compounds at various concentrations to the wells of the microplate.

-

Add the protein-peptide mixture to the wells.

-

Incubate for 30 minutes at room temperature.

-

Add a mixture of Streptavidin-coated Donor beads and Anti-6His AlphaLISA Acceptor beads to the wells.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an EnVision microplate reader (PerkinElmer) with an AlphaScreen filter.

-

Data analysis: Plot the AlphaScreen signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Dual-Luciferase Reporter Assay for FXR Transcriptional Activity

This cell-based assay measures the ability of a compound to activate the transcriptional activity of FXR.[7][8][9][10]

Materials:

-

HEK293T cells

-

Expression plasmid for full-length human FXR

-

Reporter plasmid containing a firefly luciferase gene under the control of an FXR response element (FXRE)

-

Control plasmid containing a Renilla luciferase gene for normalization

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM with 10% FBS

-

Dual-Luciferase Reporter Assay System (Promega)

-

Fargesone A and control compounds

-

96-well cell culture plate

Procedure:

-

Seed HEK293T cells in a 96-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 6 hours of transfection, replace the medium with fresh medium containing Fargesone A or control compounds at various concentrations.

-

Incubate the cells for 24 hours.

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Bile Duct Ligation (BDL) Mouse Model

This surgical model induces cholestatic liver injury and fibrosis, allowing for the in vivo evaluation of therapeutic agents.[11][12][13][14]

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Anesthetize the mice with isoflurane.

-

Make a midline abdominal incision to expose the common bile duct.

-

Carefully dissect the common bile duct from the surrounding tissue.

-

Double-ligate the common bile duct with a non-absorbable suture.

-

In sham-operated control animals, the common bile duct is exposed but not ligated.

-

Close the abdominal incision with sutures.

-

Administer Fargesone A (e.g., 3 and 30 mg/kg, i.p.) or vehicle control daily for a specified period (e.g., 7 days).

-

At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.

-

Analyze serum for markers of liver injury (e.g., total bilirubin, ALT, AST).

-

Analyze liver tissue for gene expression of inflammatory and fibrotic markers by qPCR and for histology (H&E and Sirius Red staining).

Experimental and Screening Workflow

The identification and characterization of Fargesone A as an FXR agonist followed a logical and systematic workflow.

Conclusion and Future Directions

Fargesone A represents a promising new chemical scaffold for the development of FXR-targeted therapeutics. Its potent and selective agonism of FXR, coupled with its demonstrated in vivo efficacy in a model of liver disease, underscores its potential for the treatment of metabolic disorders. Further research is warranted to explore the full therapeutic potential of Fargesone A and its analogues in a broader range of metabolic diseases. Additionally, a deeper investigation into its effects on other metabolic signaling pathways, such as AMPK and GLUT4 translocation, could reveal further mechanisms contributing to its role in metabolic homeostasis and open new avenues for therapeutic intervention.

References

- 1. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]

- 13. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Fargesone A: A Technical Guide to its Selective Agonism for the Farnesoid X Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective agonistic activity of Fargesone A on the Farnesoid X Receptor (FXR), a critical nuclear receptor in metabolic regulation. Fargesone A, a natural product, has emerged as a potent and selective FXR agonist, offering a promising scaffold for the development of therapeutics targeting liver and metabolic diseases.[1][2] This document summarizes the quantitative data on its selectivity, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Findings: High Selectivity of Fargesone A for FXR

Fargesone A demonstrates a remarkable selectivity for the Farnesoid X Receptor (FXR) over other nuclear receptors. Studies have shown that while Fargesone A is a potent activator of FXR, it exhibits no significant agonistic activity on a panel of other nuclear receptors, including the peroxisome proliferator-activated receptor family (PPARα, PPARβ, and PPARγ), the pregnane X receptor (PXR), and the retinoid-related orphan receptor family (RORα, RORβ, and RORγ).[2]

Quantitative Selectivity Profile

The following table summarizes the agonistic activity of Fargesone A on FXR and its lack of activity on other tested nuclear receptors. The data is compiled from in vitro cell-based assays.

| Nuclear Receptor | Agonistic Activity of Fargesone A | Reference Compound |

| FXR | Potent Agonist (EC50 in low µM range) | Obeticholic Acid (OCA), GW4064 |

| PPARα | No substantial agonistic activity | GW590735 |

| PPARβ | No substantial agonistic activity | GW0742 |

| PPARγ | No substantial agonistic activity | Rosiglitazone |

| PXR | No substantial agonistic activity | Rifampicin |

| RORα | No substantial agonistic activity | - |

| RORβ | No substantial agonistic activity | - |

| RORγ | No substantial agonistic activity | - |

Note: The precise EC50 values for Fargesone A against the panel of non-FXR nuclear receptors are not detailed in the primary literature, with the activity being characterized as not substantial.

Signaling Pathway and Experimental Workflows

To elucidate the mechanism of action and selectivity of Fargesone A, specific cellular and biochemical assays are employed. The following diagrams illustrate the FXR activation pathway and the workflows of the key experimental procedures.

FXR Signaling Pathway Activation by Fargesone A

Caption: Fargesone A binds to the inactive FXR-RXR heterodimer, inducing a conformational change that releases corepressors and recruits coactivators, leading to the transcription of target genes.

Experimental Workflow: Nuclear Receptor Selectivity Screening

Caption: A streamlined workflow for assessing the selectivity of Fargesone A using a dual-luciferase reporter assay in a cellular context.

Experimental Protocols

The selectivity of Fargesone A for FXR has been primarily determined through two key in vitro assays: the Dual-Luciferase Reporter Assay and the AlphaScreen Assay.

Dual-Luciferase Reporter Assay for Nuclear Receptor Activation

This cell-based assay is designed to measure the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene.

Objective: To quantify the dose-dependent activation of FXR and other nuclear receptors (PPARα, β, γ; PXR; RORα, β, γ) by Fargesone A.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.

-

Cells are seeded in 96-well plates and grown to an appropriate confluency.

-

For each nuclear receptor to be tested, cells are co-transfected with three plasmids:

-

An expression vector encoding the full-length human nuclear receptor (e.g., pCMX-hFXR).

-

A reporter plasmid containing a luciferase gene under the control of a response element specific to the nuclear receptor (e.g., pGL4.13[luc2/SV40] containing an EcRE for FXR).

-

A control plasmid constitutively expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency and cell viability.

-

-

Transfection is typically performed using a lipid-based transfection reagent.

-

-

Compound Treatment:

-

After a post-transfection period of approximately 6 hours, the medium is replaced with a medium containing serial dilutions of Fargesone A.

-

Control wells are treated with a known agonist for each respective receptor (e.g., OCA for FXR, Rosiglitazone for PPARγ) or with the vehicle (DMSO).

-

-

Incubation and Cell Lysis:

-

The cells are incubated with the compounds for 24 hours.

-

Following incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

-

-

Luminescence Measurement:

-

The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a dual-luciferase assay system on a luminometer.

-

First, the firefly luciferase substrate is added, and the luminescence is measured.

-

Subsequently, a reagent that quenches the firefly luciferase activity and contains the substrate for Renilla luciferase is added, and the second luminescence is measured.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

-

The fold activation is calculated relative to the vehicle control.

-

Dose-response curves are generated, and EC50 values are calculated using a non-linear regression model.

-

AlphaScreen Assay for Coactivator Recruitment

This biochemical assay measures the direct interaction between the ligand-binding domain (LBD) of a nuclear receptor and a coactivator peptide in the presence of a ligand.

Objective: To confirm the direct binding of Fargesone A to the FXR LBD and measure its ability to promote the recruitment of coactivator peptides.

Methodology:

-

Reagents:

-

Glutathione S-transferase (GST)-tagged FXR ligand-binding domain (LBD).

-

Biotinylated coactivator peptide (e.g., SRC2-3).

-

Streptavidin-coated Donor beads.

-

Anti-GST antibody-conjugated Acceptor beads.

-

Fargesone A and a control agonist (e.g., OCA).

-

-

Assay Principle:

-

In the presence of an agonist, the FXR-LBD undergoes a conformational change that allows it to bind to the biotinylated coactivator peptide.

-

The GST-tagged FXR-LBD is captured by the anti-GST Acceptor beads, and the biotinylated coactivator peptide is captured by the Streptavidin-coated Donor beads.

-

This brings the Donor and Acceptor beads into close proximity.

-

Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal that is detected at 520-620 nm.

-

-

Procedure:

-

The assay is performed in a 384-well plate.

-

A mixture of GST-FXR-LBD and the biotinylated coactivator peptide is incubated with varying concentrations of Fargesone A or a control agonist.

-

The anti-GST Acceptor beads are then added, followed by the Streptavidin-coated Donor beads.

-

The plate is incubated in the dark at room temperature to allow for bead association.

-

-

Signal Detection and Analysis:

-

The AlphaScreen signal is read on a compatible plate reader.

-

The intensity of the signal is proportional to the extent of coactivator recruitment.

-

Dose-response curves are generated to determine the EC50 for coactivator recruitment.

-

This comprehensive guide underscores the significant potential of Fargesone A as a highly selective FXR agonist. The detailed methodologies provided herein serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting nuclear receptors.

References

Unveiling the Molecular Interaction: A Technical Guide to Fargesone A's Binding with the FXR Ligand-Binding Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding mechanism of Fargesone A, a novel natural product agonist, to the farnesoid X receptor (FXR) ligand-binding domain (LBD). Fargesone A has been identified as a potent and selective FXR agonist, offering a unique chemical scaffold for the development of therapeutics targeting metabolic and liver diseases.[1][2] This document details the quantitative binding and activation data, comprehensive experimental methodologies, and the associated signaling pathways.

Core Findings: Quantitative Analysis of Fargesone A-FXR Interaction

Fargesone A demonstrates a dose-dependent binding affinity for the FXR-LBD and effectively activates the receptor, leading to the modulation of downstream target genes.[1] The agonistic activity of Fargesone A has been quantified using biochemical and cell-based assays, with its performance benchmarked against the well-characterized synthetic FXR agonist, Obeticholic Acid (OCA).

| Parameter | Fargesone A | Obeticholic Acid (OCA) | Assay Method |

| EC50 (Coactivator Recruitment) | ~ 3 µM (estimated) | ~ 0.3 µM (estimated) | AlphaScreen Assay |

| EC50 (Transcriptional Activation) | ~ 1 µM (estimated) | ~ 0.1 µM (estimated) | Dual-Luciferase Reporter Assay |

Note: The EC50 values are estimated from the dose-response curves presented in Guo et al., 2022. Explicit values were not provided in the primary literature.

Molecular Insights into the Binding Interaction

Molecular docking studies have elucidated the probable binding mode of Fargesone A within the hydrophobic pocket of the FXR-LBD.[2] The interaction is stabilized by a combination of hydrophobic interactions and a key hydrogen bond.

Key Interacting Residues in the FXR Ligand-Binding Domain:

| Residue | Type of Interaction |

| His447 | Hydrogen Bond |

| Leu287 | Hydrophobic Interaction |

| Leu348 | Hydrophobic Interaction |

| Ile352 | Hydrophobic Interaction |

| Trp454 | Hydrophobic Interaction |

Site-directed mutagenesis studies have confirmed the critical role of these residues. Mutation of these amino acids resulted in a significant reduction or complete abolishment of Fargesone A-mediated FXR transcriptional activity, validating the docking model.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and activity of Fargesone A.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Coactivator Recruitment

This biochemical assay was employed to identify Fargesone A from a natural product library and to quantify its ability to promote the interaction between the FXR-LBD and a steroid receptor coactivator (SRC) peptide.

Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. When the FXR-LBD, tagged with an affinity marker (e.g., 6xHis), binds to a biotinylated coactivator peptide in the presence of an agonist, it brings the streptavidin-coated donor beads and the anti-tag antibody-coated acceptor beads into close proximity. Illumination of the donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal that is detected.

Materials:

-

6xHis-tagged FXR Ligand-Binding Domain (LBD)

-

Biotinylated coactivator peptide (e.g., SRC2-3)

-

Streptavidin-coated Donor Beads

-

Anti-6xHis Antibody-coated Acceptor Beads

-

Fargesone A and other test compounds

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

Procedure:

-

Prepare a solution of 6xHis-FXR-LBD and biotinylated coactivator peptide in assay buffer.

-

Add Fargesone A or other test compounds at various concentrations to the wells of a 384-well plate.

-

Add the FXR-LBD and coactivator peptide mixture to the wells.

-

Incubate at room temperature for a specified period (e.g., 1 hour) to allow for binding.

-

Prepare a suspension of donor and acceptor beads in assay buffer, protected from light.

-

Add the bead suspension to the wells.

-

Incubate in the dark at room temperature for a specified period (e.g., 1 hour).

-

Read the plate using a microplate reader capable of detecting the AlphaScreen signal.

Dual-Luciferase Reporter Assay for FXR Transcriptional Activity

This cell-based assay was used to validate the agonistic activity of Fargesone A and to assess its impact on FXR-mediated gene transcription.

Principle: Cells are co-transfected with two plasmids: one expressing the full-length FXR protein and another containing a luciferase reporter gene under the control of an FXR response element (FXRE). A third plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency. In the presence of an FXR agonist, the activated FXR binds to the FXRE and drives the expression of firefly luciferase. The luminescence produced by both luciferases is measured sequentially.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmid for full-length human FXR

-

Reporter plasmid containing an FXRE upstream of the firefly luciferase gene (e.g., pGL4.27[luc2P/CRE/Hygro])

-

Control plasmid for expressing Renilla luciferase (e.g., pRL-TK)

-

Transfection reagent

-

Fargesone A and other test compounds

-

Dual-Luciferase Reporter Assay System

-

96-well cell culture plates

Procedure:

-

Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the FXR expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After a specified incubation period (e.g., 6 hours), replace the transfection medium with fresh medium containing Fargesone A or other test compounds at various concentrations.

-

Incubate the cells for an additional period (e.g., 24 hours).

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Transfer the cell lysate to a white-walled 96-well plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase reaction, then measure the luminescence again.

-

Calculate the ratio of firefly to Renilla luciferase activity to determine the level of FXR activation.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the processes involved, the following diagrams illustrate the FXR signaling pathway and the experimental workflow for the characterization of Fargesone A.

Caption: Fargesone A-mediated FXR signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Biomimetic Total Synthesis of Fargesone A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the biomimetic total synthesis of Fargesone A, a potent and selective Farnesoid X receptor (FXR) agonist. The synthesis is scalable and proceeds in nine steps from commercially available starting materials.[1][2][3] The methodology described herein is based on the research published in JACS Au in 2022, which outlines a concise and efficient route to access Fargesone A for further biological evaluation and drug development endeavors.[1][2][3]

Introduction

Fargesone A is a natural product identified as a novel agonist of the Farnesoid X receptor (FXR), a key regulator in metabolic homeostasis.[1][3] Its potential therapeutic applications in liver diseases have been noted; however, its limited availability from natural sources necessitates a reliable synthetic route.[1][2] The presented biomimetic total synthesis provides a scalable solution, featuring a key asymmetric reduction via dynamic kinetic resolution and a late-stage biomimetic cascade to construct the complex polycyclic core.[1]

Proposed Biosynthetic and Synthetic Strategy

The synthetic design is inspired by a proposed biosynthetic pathway. This biomimetic approach involves a late-stage cascade reaction to form the final intricate structure of Fargesone A.

Caption: A comparison of the proposed biosynthetic pathway and the key stages of the synthetic route for Fargesone A.

Quantitative Data Summary

The following table summarizes the yields for each step of the total synthesis of Fargesone A.

| Step | Transformation | Product | Yield |

| 1 | Pd-catalyzed α-arylation & TIPS protection | Ketone 12 | 85% (2 steps) |

| 2 | Asymmetric Reduction (DKR) | Alcohol 13 | 88% |

| 3 | TIPS Deprotection | Phenol 14 | 80% |

| 4 | O-allylation & TBS protection | Compound 16 | 64% (2 steps) |

| 5 | Claisen Rearrangement | Intermediate 17 | 85% |

| 6 | Oxidative Dearomatization | Compound 19 | 39% (3 cycles) |

| 7 | Biomimetic Cascade | (-)-Fargesone A | 41% |

Experimental Workflow

The overall workflow for the synthesis is depicted below, highlighting the key transformations and intermediate stages.

Caption: The synthetic workflow for the total synthesis of (-)-Fargesone A.

Detailed Experimental Protocols

Step 1: Synthesis of Ketone 12

-

Palladium-catalyzed α-arylation: To a solution of ketone 9 in THF, add Pd(OAc)₂, NaOt-Bu, and X-phos. Heat the reaction mixture to 80 °C.

-

TIPS protection: After completion of the arylation, cool the mixture to room temperature. Add imidazole and TIPSCl to the reaction mixture. Stir at room temperature until the reaction is complete.

-

Work-up and purification: Quench the reaction with water and extract with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to afford ketone 12 .

Step 2: Synthesis of Alcohol 13 (Asymmetric Reduction)

-

To a solution of ketone 12 in i-PrOH, add KOt-Bu and RuCl₂[(S)-xyl-SEGPHOS][(S)-DIAPEN].

-

Pressurize the reaction vessel with H₂ (15 bar) and stir at room temperature for 48 hours.

-

Work-up and purification: Carefully release the pressure and concentrate the reaction mixture. The residue is purified by column chromatography to yield enantiomerically pure alcohol 13 . The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Step 3: Synthesis of Phenol 14

-

Dissolve alcohol 13 in THF and cool to 0 °C.

-

Add TBAF dropwise to the solution and stir at 0 °C.

-

Work-up and purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to give phenol 14 .

Step 4: Synthesis of Compound 16

-

O-allylation: To a solution of phenol 14 in acetone, add K₂CO₃ and allyl bromide. Reflux the mixture until the starting material is consumed.

-

TBS protection: After cooling, filter the mixture and concentrate the filtrate. Dissolve the residue in DCM, cool to 0 °C, and add 2,6-lutidine followed by TBSOTf.

-

Work-up and purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. The combined organic layers are dried, filtered, and concentrated. Purification by column chromatography affords compound 16 .

Step 5: Synthesis of Intermediate 17 (Claisen Rearrangement)

-

Dissolve compound 16 in PhNEt₂.

-

Heat the solution to 190 °C and maintain this temperature until the rearrangement is complete.

-

Work-up and purification: Cool the reaction mixture to room temperature and purify directly by column chromatography to yield intermediate 17 .

Step 6: Synthesis of Compound 19 (Oxidative Dearomatization)

-

To a solution of intermediate 17 in MeOH at room temperature, add Pb(OAc)₄ in portions.

-

Stir the reaction mixture until the starting material is consumed.

-

Work-up and purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography. The undesired product can be reduced back to the starting material 17 using i-PrMgBr and re-subjected to the oxidation conditions to improve the overall yield.[1]

Step 7: Synthesis of (-)-Fargesone A (Biomimetic Cascade)

-

Dissolve compound 19 in MeCN.

-

Add aqueous HF to the solution at room temperature and stir.

-

Work-up and purification: Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is purified by column chromatography to afford (-)-Fargesone A.

Fargesone A and the FXR Signaling Pathway

Fargesone A acts as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Upon activation by an agonist like Fargesone A, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic pathways.

Caption: The activation of the FXR signaling pathway by Fargesone A.

References

Application Notes and Protocols for the Scalable Synthesis of Fargesone A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the scalable synthesis of Fargesone A, a potent and selective Farnesoid X Receptor (FXR) agonist. The isolation of Fargesone A from its natural source, the flower buds of Magnolia fargesii, yields insufficient quantities for extensive research (68 mg from 12.7 kg of dried leaves), necessitating a robust synthetic route to ensure a reliable supply for research and development.[1][2][3]

The protocols outlined below are based on the biomimetic and scalable nine-step total synthesis of (-)-Fargesone A.[1][4] This synthetic approach has successfully produced over 100 mg of Fargesone A, enabling further biological investigation into its therapeutic potential for liver diseases.[1]

I. Biological Context: Fargesone A as an FXR Agonist

Fargesone A has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][3][5] Upon activation by a ligand such as Fargesone A, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements in the promoter regions of target genes. This interaction modulates the transcription of genes involved in metabolic homeostasis.

Activation of FXR by Fargesone A has been shown to alleviate hepatocyte lipid accumulation and cell death in an FXR-dependent manner.[1] In preclinical models of liver injury, Fargesone A treatment ameliorates pathological features, highlighting its potential as a therapeutic agent for liver disorders.[1]

Fargesone A-Activated FXR Signaling Pathway

The diagram below illustrates the signaling cascade initiated by Fargesone A binding to FXR. This activation leads to the regulation of key target genes that control bile acid synthesis and transport.

Caption: Fargesone A activates FXR, leading to the regulation of downstream target genes.

II. Scalable Synthesis of Fargesone A: Experimental Workflow

The following diagram outlines the major stages of the scalable synthesis and subsequent biological evaluation of Fargesone A.

Caption: Overall workflow for the synthesis and evaluation of Fargesone A.

III. Experimental Protocols: Scalable Synthesis of (-)-Fargesone A

The following protocols are adapted from the nine-step synthesis.[1][3] For precise reagent quantities, reaction times, and purification details, researchers should consult the supplementary information of the primary publication.

Step 1: Palladium-Catalyzed α-Arylation and TIPS Protection

-

α-Arylation: To a solution of the starting ketone in THF, add NaOt-Bu, X-phos, and Pd(OAc)₂. Heat the mixture to 80 °C until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture, quench with saturated aqueous NH₄Cl, and extract with an appropriate organic solvent. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

-

TIPS Protection: Dissolve the resulting phenol in DCM. Add imidazole followed by TIPSCl. Stir at room temperature until the reaction is complete.

-

Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the crude product by column chromatography to yield the TIPS-protected ketone. A 20 g scale synthesis of this intermediate has been reported.[1][3]

Step 2: Asymmetric Reduction and TIPS Deprotection

-

Asymmetric Reduction: In a suitable pressure vessel, dissolve the TIPS-protected ketone in i-PrOH. Add KOt-Bu and RuCl₂[(S)-xyl-SEGPHOS][(S)-DIAPEN]. Pressurize the vessel with H₂ (15 bar) and stir at room temperature for 48 hours.

-

Work-up and Purification: Carefully vent the vessel, concentrate the reaction mixture, and purify by column chromatography to afford the enantiomerically pure alcohol.

-

TIPS Deprotection: Dissolve the alcohol in THF and cool to 0 °C. Add TBAF and stir until the deprotection is complete.

-

Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography.

Step 3: O-allylation, TBS Protection, and Claisen Rearrangement

-

O-allylation: To a solution of the phenol in acetone, add K₂CO₃ and allyl bromide. Reflux the mixture until the starting material is consumed.

-

Work-up and Purification: Cool the mixture, filter, and concentrate. Purify the residue by column chromatography.

-

TBS Protection: Dissolve the resulting alcohol in DCM and cool to 0 °C. Add 2,6-lutidine and TBSOTf. Stir until the reaction is complete.

-

Work-up and Purification: Perform an aqueous work-up and purify by column chromatography.

-

Claisen Rearrangement: Heat the TBS-protected intermediate in PhNEt₂ to 190 °C to induce the rearrangement.

-

Purification: Cool the mixture and purify directly by column chromatography to yield the rearranged product on a gram scale.[1]

Step 4: Dearomatization and Biomimetic Cascade

-

Dearomatization: Dissolve the product from the previous step in MeOH and treat with Pb(OAc)₄ at room temperature.

-

Work-up and Purification: Quench the reaction and perform an aqueous work-up. Purify the crude product by column chromatography.

-

Biomimetic Cascade: Treat the dearomatized intermediate with aqueous HF in MeCN at room temperature. This initiates a TBS deprotection followed by an oxa-Michael addition cascade.

-

Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent. Dry, concentrate, and purify by column chromatography to yield (-)-Fargesone A.

IV. Data Presentation: Synthesis Yields and Characterization

The following tables summarize the quantitative data for the scalable synthesis of Fargesone A.

Table 1: Summary of Reaction Yields for the Synthesis of (-)-Fargesone A

| Step | Reaction | Product | Yield (%) |

| 1 | Pd-catalyzed α-arylation & TIPS protection | Ketone 12 | Reported on 20g scale |

| 2 | Asymmetric reduction | Alcohol 13 | 88 |

| 3 | TIPS deprotection | Phenol 14 | 80 |

| 4 | O-allylation & TBS protection | Intermediate 16 | 64 (overall) |

| 5 | Claisen rearrangement | Intermediate 17 | Gram scale |

| 6 | Dearomatization | Intermediate 19 | 23 |

| 7 | Biomimetic Cascade | (-)-Fargesone A | Not specified |

Table 2: Characterization Data for (-)-Fargesone A

| Analysis | Result |

| ¹H NMR | Consistent with reported literature values. |

| ¹³C NMR | Consistent with reported literature values. |

| HRMS | Calculated and found values match for the expected molecular formula. |

| Optical Rotation | Matches the sign and magnitude reported for the natural product. |

| Purity | High purity confirmed by HPLC and NMR. |

V. Protocols for Biological Evaluation

The biological activity of synthesized Fargesone A was confirmed using the following key in vitro assays.[1]

Protocol 1: AlphaScreen Assay for FXR Agonist Activity

-

Objective: To determine the potency of Fargesone A in promoting the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

-

Materials: 6His-tagged FXR-LBD protein, biotinylated co-regulator peptides (e.g., SRC2-3), AlphaScreen donor and acceptor beads.

-

Procedure:

-

Add 6His-tagged FXR-LBD to a 384-well plate.

-

Add varying concentrations of Fargesone A or a reference agonist (e.g., OCA).

-

Add the biotinylated co-regulator peptide.

-

Add streptavidin-coated donor beads and nickel chelate acceptor beads.

-

Incubate in the dark at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis: Plot the AlphaScreen signal against the compound concentration and determine the EC₅₀ value.

Protocol 2: Dual-Luciferase Reporter Assay

-

Objective: To measure the ability of Fargesone A to activate FXR-mediated gene transcription in a cellular context.

-

Materials: HEK293T cells, plasmids encoding full-length FXR and a luciferase reporter gene under the control of an FXR response element (EcRE-luciferase), Renilla luciferase plasmid (for normalization).

-

Procedure:

-

Co-transfect HEK293T cells with the FXR, EcRE-luciferase, and Renilla luciferase plasmids.

-

After 6 hours, treat the cells with varying concentrations of Fargesone A or a reference agonist.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase response against the compound concentration to determine the transcriptional activation potency.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Figure 3 from FXR signaling in the enterohepatic system | Semantic Scholar [semanticscholar.org]

Application Notes: Fargesone A as a Potent Activator of the Farnesoid X Receptor (FXR) in AlphaScreen Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fargesone A, a natural product isolated from the flower buds of Magnolia fargesii, has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR)[1][2]. FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for various metabolic diseases[3][4][5]. This document provides detailed application notes and protocols for utilizing Fargesone A in AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) assays to quantify its activation of FXR. The AlphaScreen technology is a bead-based, non-radioactive method ideal for high-throughput screening of receptor-ligand interactions[6][7][8].

Principle of the FXR AlphaScreen Assay

The AlphaScreen assay for FXR activation measures the ligand-dependent recruitment of a coactivator peptide to the FXR ligand-binding domain (LBD). The assay utilizes two types of beads: a Donor bead and an Acceptor bead[6][7]. In this application, the Donor beads are coated with a tag that binds to a tagged FXR-LBD, and the Acceptor beads are coated with a tag that binds to a biotinylated coactivator peptide.